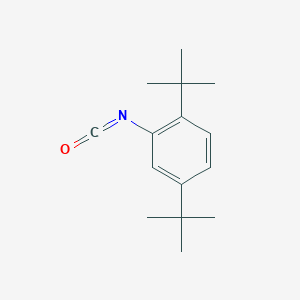

2,5-Di-tert-butylphenyl isocyanate

Vue d'ensemble

Description

2,5-Di-tert-butylphenyl isocyanate: is an organic compound with the molecular formula C15H21NO . It is characterized by the presence of two tert-butyl groups attached to a phenyl ring, which is further substituted with an isocyanate group. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Oxidation of Isonitriles: Another efficient method involves the oxidation of isonitriles to isocyanates using dimethyl sulfoxide as the oxidant, catalyzed by trifluoroacetic anhydride.

Curtius Rearrangement: This method involves the decarboxylative isocyanation of carboxylic acids with 1,1-dimethyl-2,2,2-trichloroethoxycarbonyl azide, catalyzed by 4-dimethylaminopyridine.

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 2,5-Di-tert-butylphenyl isocyanate can undergo substitution reactions where the isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates.

Cycloaddition Reactions: It can participate in cycloaddition reactions with various compounds to form complex cyclic structures.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.

Catalysts: Trifluoroacetic anhydride and 4-dimethylaminopyridine are commonly used catalysts in these reactions.

Major Products:

Applications De Recherche Scientifique

Chemistry:

Intermediate in Synthesis: 2,5-Di-tert-butylphenyl isocyanate is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: It is used in the development of new drugs due to its ability to form stable urea and carbamate linkages, which are important in medicinal chemistry.

Industry:

Mécanisme D'action

Mechanism:

Isocyanate Group Reactivity: The isocyanate group in 2,5-Di-tert-butylphenyl isocyanate is highly reactive towards nucleophiles, leading to the formation of stable urea and carbamate linkages.

Molecular Targets: The primary molecular targets are nucleophilic sites on other molecules, such as amines and alcohols.

Comparaison Avec Des Composés Similaires

tert-Butyl isocyanate: Similar in structure but lacks the additional tert-butyl group on the phenyl ring.

1,4-Di-tert-butyl-2-isocyanatobenzene: Another similar compound with a slightly different substitution pattern on the phenyl ring.

Uniqueness:

Activité Biologique

2,5-Di-tert-butylphenyl isocyanate (DTBPI) is a compound derived from the phenolic family, known for its diverse biological activities. Isocyanates are reactive compounds that can modify proteins and other biomolecules, leading to various biological effects. This article reviews the biological activity of DTBPI, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

DTBPI can be synthesized through the reaction of 2,5-di-tert-butylphenol with phosgene or other isocyanate precursors. The compound's structure includes a bulky tert-butyl group that enhances its lipophilicity and influences its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to DTBPI have shown potent antiproliferative activity in vitro against human cancer cell lines such as HepG2 (liver), A2780 (ovarian), and MCF7 (breast) . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µmol/L) |

|---|---|---|

| This compound | MCF7 | 4.5 |

| Other derivatives | A2780 | 41 |

Antimicrobial Activity

In addition to anticancer properties, DTBPI has been assessed for its antimicrobial effects. Studies have demonstrated that certain alkylphenols, including related compounds, inhibit bacterial growth by disrupting membrane integrity and inhibiting biofilm formation. For example, 2,4-DTBP has shown efficacy against Ralstonia solanacearum, significantly reducing cell viability and biofilm formation at concentrations as low as 0.5 mM .

Table 2: Antimicrobial Efficacy

| Compound | Bacterial Strain | Concentration (mM) | Viability Reduction (%) |

|---|---|---|---|

| 2,4-DTBP | R. solanacearum | 0.5 | 76 |

| Other derivatives | Various strains | Varies | Significant reductions |

The biological activity of DTBPI can be attributed to several mechanisms:

- Protein Modification : Isocyanates can react with amino acids in proteins, leading to conformational changes and loss of function.

- Cell Membrane Disruption : Similar to other phenolic compounds, DTBPI may alter membrane fluidity and permeability.

- Signal Transduction Interference : By modifying signaling proteins, DTBPI could influence pathways related to cell survival and proliferation.

Case Studies

- Cancer Cell Lines : In a study evaluating the antiproliferative effects of DTBPI on MCF7 cells, it was found that treatment led to significant apoptosis as indicated by increased caspase activity and changes in mitochondrial membrane potential .

- Antimicrobial Efficacy : Another study highlighted the impact of 2,4-DTBP on R. solanacearum, where treatment resulted in a dramatic reduction in biofilm formation and motility . The expression levels of pathogenicity-related genes were also significantly inhibited.

Propriétés

IUPAC Name |

1,4-ditert-butyl-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-14(2,3)11-7-8-12(15(4,5)6)13(9-11)16-10-17/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRXPRRFOBXEEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404878 | |

| Record name | 2,5-Di-tert-butylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-99-1 | |

| Record name | 2,5-Di-tert-butylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.